Isopropyl mandelate
Overview
Description
Isopropyl mandelate, also known as 1-methylethyl 2-hydroxy-2-phenylacetate, is an ester derivative of mandelic acid. This compound is characterized by its aromatic ring and hydroxyl group, making it a valuable intermediate in various chemical syntheses. It is commonly used in the pharmaceutical and cosmetic industries due to its unique properties.
Mechanism of Action
Target of Action
It is known to be an impurity in the synthesis of pregabalin, a medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .
Biochemical Pathways
Isopropyl mandelate may be involved in the L-phenylalanine pathway, which is used in the production of mandelic acid derivatives . These derivatives are important intermediates in the synthesis of numerous pharmaceuticals . The conversion of phenylpyruvate to S-MA, a process that requires an enzyme with S-mandelate synthesis activity, is a key step in this pathway .
Result of Action
It is known that mandelic acid derivatives, which could potentially include this compound, are important intermediates in the synthesis of various pharmaceuticals .
Biochemical Analysis
Cellular Effects
It is known that Isopropyl mandelate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl mandelate can be synthesized through the esterification of mandelic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid
Solvent: Isopropanol
Reaction Time: 4-6 hours
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The process may include:
Feedstock: Mandelic acid and isopropanol
Catalyst: Acidic ion-exchange resins
Temperature Control: Maintained at optimal levels to ensure consistent product quality
Purification: Distillation or recrystallization to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: Isopropyl mandelate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form mandelic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Mandelic acid or its derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Isopropyl mandelate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the formulation of cosmetics and personal care products due to its stability and compatibility with other ingredients.
Comparison with Similar Compounds
Ethyl mandelate: Another ester derivative of mandelic acid with similar properties but different solubility and reactivity.
Benzyl mandelate: Known for its use in fragrance and flavor industries.
Mandelic acid: The parent compound, widely used in pharmaceuticals and cosmetics.
Uniqueness of Isopropyl Mandelate: this compound stands out due to its specific ester group, which imparts unique solubility and reactivity characteristics. Its stability and compatibility with various solvents make it a preferred choice in certain industrial applications.
Properties
IUPAC Name |
propan-2-yl 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJMBMUZTUIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285542 | |
Record name | 1-Methylethyl α-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4118-51-8 | |
Record name | 1-Methylethyl α-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4118-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl mandelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl mandelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylethyl α-hydroxybenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201285542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chirality of Isopropyl Mandelate impact its interaction with Mandelic Acid enantiomers?
A1: The research demonstrates that (S)-Isopropyl Mandelate exhibits enantioselective interactions with the enantiomers of Mandelic Acid []. This means it interacts differently with (R)-Mandelic Acid compared to (S)-Mandelic Acid. This difference arises from specific chiral interactions, as evidenced by molecular modeling studies []. These interactions lead to observable differences in solution thermodynamics and crystallization kinetics for the two enantiomers of Mandelic Acid in the presence of (S)-Isopropyl Mandelate [].
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